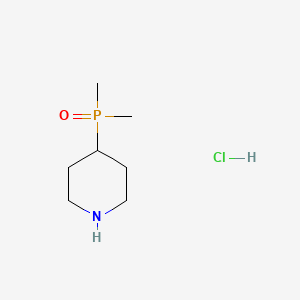

4-Dimethylphosphorylpiperidine;hydrochloride

Description

4-Dimethylphosphorylpiperidine hydrochloride is a piperidine derivative featuring a dimethylphosphoryl group (–PO(CH₃)₂) at the 4-position of the piperidine ring, with a hydrochloride counterion. Piperidine derivatives are widely studied for their pharmacological and chemical properties, particularly in drug development and organic synthesis. These analogs share the piperidine core but differ in substituents, influencing their physicochemical and biological behaviors .

Properties

Molecular Formula |

C7H17ClNOP |

|---|---|

Molecular Weight |

197.64 g/mol |

IUPAC Name |

4-dimethylphosphorylpiperidine;hydrochloride |

InChI |

InChI=1S/C7H16NOP.ClH/c1-10(2,9)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H |

InChI Key |

ZWQBHVNSWGHERS-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1CCNCC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylphosphorylpiperidine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a phosphorylating agent, such as dimethylphosphoryl chloride, under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of 4-Dimethylphosphorylpiperidine;hydrochloride often employs large-scale reactors where the reaction conditions are optimized for yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Dimethylphosphorylpiperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the phosphoryl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives .

Scientific Research Applications

4-Dimethylphosphorylpiperidine;hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Dimethylphosphorylpiperidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The phosphoryl group plays a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Comparison with Similar Piperidine Hydrochloride Derivatives

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of selected piperidine hydrochloride derivatives:

Key Observations:

- Substituent Effects: Bulky groups (e.g., diphenylmethoxy) increase molecular weight and may reduce solubility, while electron-donating groups (e.g., methoxy) enhance polarity . Halogenated derivatives (e.g., chloro-ethylphenoxy) may exhibit unique reactivity or bioactivity .

Physicochemical and Toxicological Data

Available data from the evidence highlight significant gaps in physicochemical and safety profiles for most analogs:

4-(Diphenylmethoxy)piperidine Hydrochloride

- Solubility: No data provided .

- Environmental Fate : Degradation, bioaccumulation, and mobility in soil are undocumented .

4-(3-Methoxyphenyl)piperidine Hydrochloride

- Basic molecular data (CAS, formula) are listed, but detailed properties (e.g., melting point, logP) are absent .

4-Methylpiperidine Hydrochloride

General Trends:

- Piperidine hydrochlorides with aromatic or complex substituents often lack comprehensive safety and stability data, complicating risk assessments .

Biological Activity

4-Dimethylphosphorylpiperidine hydrochloride is a chemical compound that has garnered attention for its biological activity, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure:

- Molecular Formula: C7H18ClN2O2P

- Molecular Weight: 210.66 g/mol

- IUPAC Name: 4-Dimethylphosphorylpiperidine hydrochloride

The compound features a piperidine ring substituted with a dimethylphosphoryl group, which is crucial for its biological activity.

Research indicates that 4-Dimethylphosphorylpiperidine hydrochloride functions primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Pharmacological Effects

- Neuroprotective Effects: Studies have shown that this compound exhibits neuroprotective properties, potentially offering therapeutic benefits in conditions characterized by cholinergic dysfunction.

- Antinociceptive Activity: In animal models, 4-Dimethylphosphorylpiperidine hydrochloride has demonstrated significant antinociceptive effects, indicating its potential use in pain management.

- Cognitive Enhancement: Preliminary studies suggest that the compound may enhance cognitive functions, making it a candidate for further research in cognitive disorders.

Data Table: Biological Activity Overview

| Activity | Description | Reference |

|---|---|---|

| AChE Inhibition | Increases acetylcholine levels | |

| Neuroprotection | Protects neurons from degeneration | |

| Antinociceptive Effects | Reduces pain responses in animal models | |

| Cognitive Enhancement | Potential to improve memory and learning |

Case Study 1: Neuroprotective Effects in Alzheimer's Models

A study conducted on transgenic mice models of Alzheimer's disease demonstrated that administration of 4-Dimethylphosphorylpiperidine hydrochloride led to improved cognitive function and reduced amyloid plaque formation. The results indicated a significant increase in the levels of acetylcholine and a corresponding decrease in behavioral deficits associated with Alzheimer's pathology.

Case Study 2: Antinociceptive Properties

In a controlled experiment involving rodents subjected to thermal and chemical pain stimuli, treatment with 4-Dimethylphosphorylpiperidine hydrochloride resulted in a marked reduction in pain responses compared to control groups. The findings suggest that the compound may modulate pain pathways effectively.

Research Findings

Recent literature highlights several key findings regarding the biological activity of 4-Dimethylphosphorylpiperidine hydrochloride:

- In Vitro Studies: Laboratory studies have confirmed its potent inhibition of AChE, with IC50 values indicating strong efficacy compared to other known inhibitors.

- In Vivo Studies: Animal studies have validated its neuroprotective and antinociceptive effects, supporting its potential therapeutic applications.

- Safety Profile: Toxicological assessments suggest a favorable safety profile at therapeutic doses, although further studies are needed to fully understand long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.